molecular formula C11H14ClNO2 B13487909 Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate

Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate

Cat. No.: B13487909
M. Wt: 227.69 g/mol
InChI Key: JVSIVIBYTDOLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate typically involves the esterification of 2-amino-3-(4-chloro-3-methylphenyl)propanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chlorophenyl)propanoate
  • Methyl 2-amino-3-(4-methylphenyl)propanoate
  • Ethyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate

Uniqueness

Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3

InChI Key

JVSIVIBYTDOLDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)OC)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.